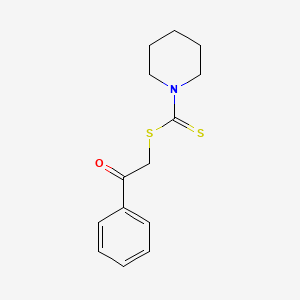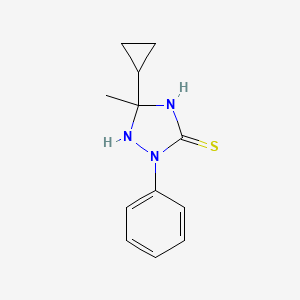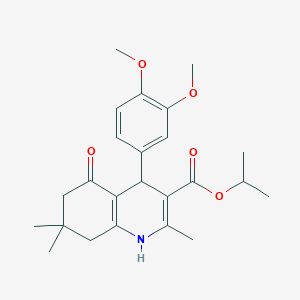![molecular formula C21H16I2N2O4 B11697682 (5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697682.png)
(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as iodinated phenyl rings, a diazinane trione core, and a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Iodination of Phenol: The starting material, 4-hydroxybenzaldehyde, undergoes iodination using iodine and an oxidizing agent such as sodium iodate to form 3,5-diiodo-4-hydroxybenzaldehyde.
Alkylation: The iodinated phenol is then alkylated with allyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-en-1-yloxy group.
Condensation Reaction: The resulting compound is subjected to a condensation reaction with 4-methylphenylhydrazine to form the hydrazone intermediate.
Cyclization: Finally, the hydrazone undergoes cyclization with urea under acidic conditions to form the diazinane trione core, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the diazinane trione core, potentially converting it to a more reduced form such as a diazinane diol.
Substitution: The iodinated phenyl rings are susceptible to nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under mild heating.
Major Products
Oxidation: Epoxides or aldehydes depending on the specific oxidizing agent used.
Reduction: Diazinane diol or other reduced forms of the trione core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Imaging Agents: The presence of iodine atoms makes it suitable for use as a contrast agent in imaging techniques such as X-ray or CT scans.
Industry
Polymer Synthesis: The compound could be used as a monomer or cross-linking agent in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which (5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects depends on its specific application:
Biological Activity: If used as a drug, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of these targets. The presence of iodine atoms could enhance binding affinity through halogen bonding.
Catalysis: As a ligand, the compound could coordinate to metal centers, facilitating various catalytic transformations through stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{[3,5-Dichloro-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with chlorine atoms instead of iodine.
(5E)-5-{[3,5-Dibromo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with bromine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in (5E)-5-{[3,5-Diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione imparts unique properties such as higher atomic mass and potential for halogen bonding, which can enhance its reactivity and binding affinity in various applications compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C21H16I2N2O4 |
|---|---|
Molecular Weight |
614.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-diiodo-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H16I2N2O4/c1-3-8-29-18-16(22)10-13(11-17(18)23)9-15-19(26)24-21(28)25(20(15)27)14-6-4-12(2)5-7-14/h3-7,9-11H,1,8H2,2H3,(H,24,26,28)/b15-9+ |
InChI Key |
QIMPPWHGOOPKAO-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC=C)I)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC=C)I)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11697603.png)
![(5Z)-3-(3-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11697605.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11697613.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697615.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697637.png)
![Methyl 2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoate](/img/structure/B11697639.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11697642.png)


![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11697651.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697653.png)

